

Safety and handling procedures for Decanoyl-L-carnitine chloride.

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Compound of Interest

Compound Name: Decanoyl-L-carnitine chloride

Cat. No.: B1143720

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Application Notes and Protocols: Decanoyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester derivative of L-carnitine, a vital cofactor for the transport of fatty acids into the mitochondria for subsequent β -oxidation and energy production. This document provides detailed application notes, safety and handling procedures, and experimental protocols for the use of **Decanoyl-L-carnitine chloride** in a research and drug development setting.

Physicochemical Properties and Storage

Table 1: Physicochemical Data for **Decanoyl-L-carnitine Chloride**

| Property | Value | Source |
|-------------------|--|--------|
| Synonyms | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride, C10:0 Carnitine | [1] |
| CAS Number | 369651-88-7 | [1] |
| Molecular Formula | C ₁₇ H ₃₄ ClNO ₄ | [1] |
| Molecular Weight | 351.91 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, ethanol, DMSO, and DMF. | [2] |
| Storage | Store at -20°C. The compound is hygroscopic.[3] | [3] |

Safety and Handling Procedures

Decanoyl-L-carnitine chloride is a hygroscopic substance and should be handled with care to prevent moisture absorption.[4][5][6][7][8] While specific toxicity data such as an LD50 value are not readily available, safety data sheets for Decanoyl-L-carnitine-d3 (chloride) indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[9] However, standard laboratory safety precautions should always be observed.

3.1 Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles.
- Hand Protection: Wear compatible chemical-resistant gloves.
- Skin and Body Protection: Wear a laboratory coat.

3.2 Handling

- Handle in a well-ventilated area, preferably in a chemical fume hood.

- Avoid breathing dust.
- Avoid contact with eyes, skin, and clothing.
- Due to its hygroscopic nature, minimize exposure to atmospheric moisture.^{[4][5][6][7][8]}
Work quickly and in a dry environment (e.g., a glove box or a room with controlled humidity) when weighing and preparing solutions.^{[4][5][6][7][8]}
- Store in a tightly sealed container in a desiccator.^{[4][5][6][7][8]}

3.3 First Aid Measures

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
- In case of skin contact: Wash off with soap and plenty of water.
- If inhaled: Move the person into fresh air.
- If swallowed: Rinse mouth with water.

3.4 Spills and Disposal

- Spills: Sweep up the spilled substance, place it in a suitable container for disposal. Avoid generating dust.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

Quantification of Decanoyl-L-carnitine Chloride by LC-MS/MS

This protocol is adapted from established methods for the analysis of acylcarnitines in biological matrices.

4.1.1 Materials

- **Decanoyl-L-carnitine chloride**

- Internal Standard (IS): Decanoyl-L-carnitine-d3 chloride[1][2][3]
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Biological matrix (e.g., plasma, cell lysate)

4.1.2 Sample Preparation (Protein Precipitation)

- To 50 μL of the biological sample, add 200 μL of ice-cold acetonitrile containing the internal standard (concentration to be optimized based on instrument sensitivity).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.

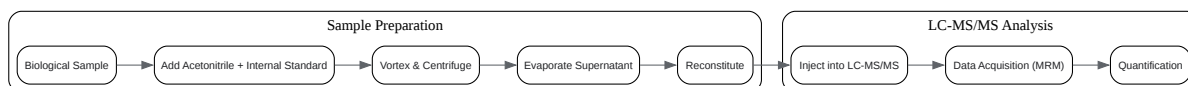
4.1.3 LC-MS/MS Conditions

Table 2: Example LC-MS/MS Parameters

| Parameter | Condition |
|--------------------|---|
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 μ L |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Decanoyl-L-carnitine: m/z 316.2 -> 85.1 Decanoyl-L-carnitine-d3: m/z 319.2 -> 85.1 |

4.1.4 Data Analysis

- Quantify the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve using known concentrations of **Decanoyl-L-carnitine chloride** spiked into the same biological matrix.
- Determine the concentration of **Decanoyl-L-carnitine chloride** in the samples by interpolating from the calibration curve.



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Caption: LC-MS/MS workflow for **Decanoyl-L-carnitine chloride**.

In Vitro Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer

This protocol describes how to measure the effect of **Decanoyl-L-carnitine chloride** on cellular respiration and fatty acid oxidation.

4.2.1 Materials

- Seahorse XF Cell Culture Microplates
- Seahorse XF Analyzer
- Seahorse XF Base Medium
- L-Carnitine
- Glucose
- HEPES
- **Decanoyl-L-carnitine chloride**
- Etomoxir (CPT1 inhibitor, positive control)
- Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

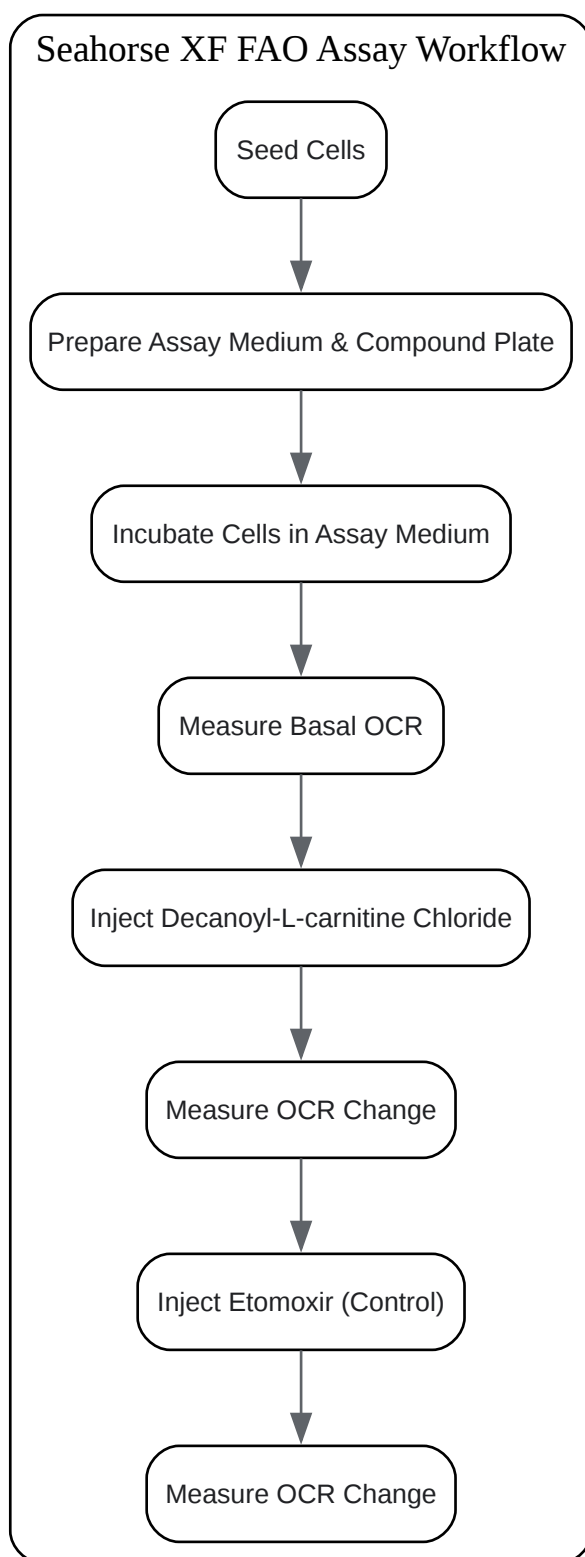
4.2.2 Experimental Procedure

- Cell Seeding: Seed cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
- Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES. Adjust pH to 7.4.[10]

- Cell Treatment: One hour before the assay, remove the culture medium and wash the cells with the prepared assay medium.[\[11\]](#) Add fresh assay medium to each well.
- Compound Plate Preparation: Prepare a utility plate with the compounds to be injected. This will include **Decanoyl-L-carnitine chloride** at various concentrations, a vehicle control, and etomoxir.
- Seahorse XF Analyzer Setup: Calibrate the Seahorse XF sensor cartridge.
- Assay Execution:
 - Place the cell culture plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).
 - Inject **Decanoyl-L-carnitine chloride** and monitor the change in OCR. An increase in OCR suggests that the cells are utilizing the supplemented acylcarnitine for fatty acid oxidation.
 - Inject etomoxir to confirm that the observed increase in OCR is due to CPT1-dependent fatty acid oxidation. A decrease in OCR after etomoxir injection supports this conclusion.
 - Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.

4.2.3 Data Analysis

- The Seahorse XF software calculates OCR in real-time.
- Compare the OCR in wells treated with **Decanoyl-L-carnitine chloride** to vehicle-treated wells.



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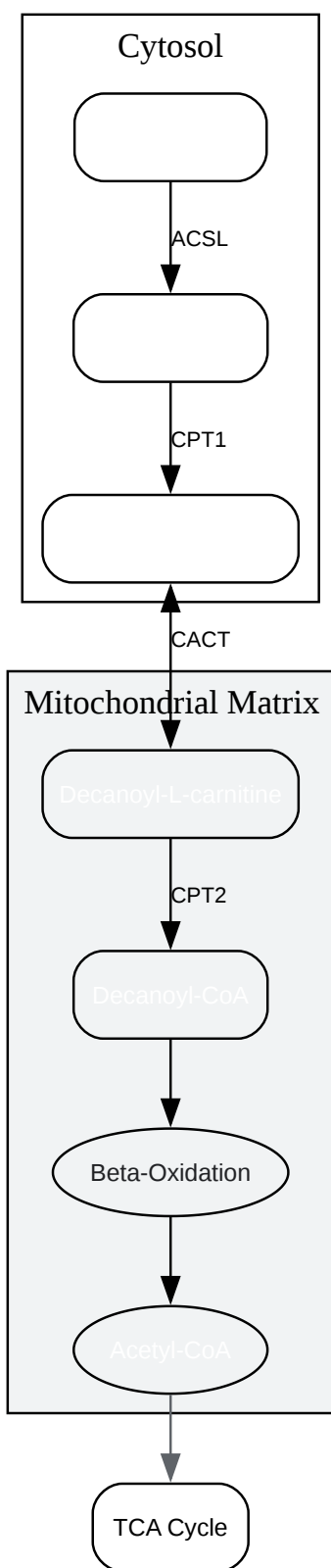
Caption: Seahorse XF fatty acid oxidation assay workflow.

Signaling Pathways

Decanoyl-L-carnitine is a key intermediate in the transport of medium-chain fatty acids into the mitochondrial matrix for β -oxidation. This process is central to cellular energy homeostasis and is interconnected with major metabolic signaling pathways.

Fatty Acid β -Oxidation Pathway

Decanoyl-L-carnitine facilitates the transport of the decanoyl group across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT). Inside the matrix, carnitine palmitoyltransferase II (CPTII) converts decanoyl-L-carnitine back to decanoyl-CoA, which then enters the β -oxidation spiral to produce acetyl-CoA.



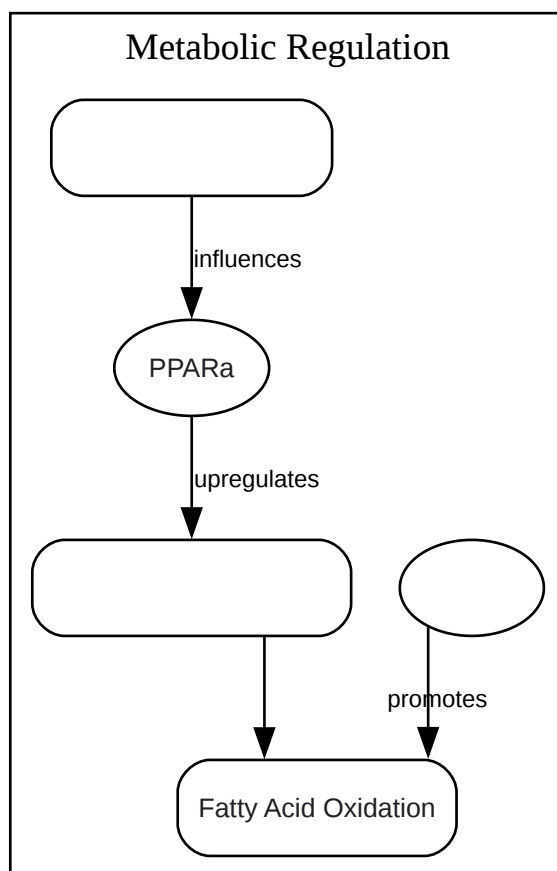
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Caption: Mitochondrial import and β -oxidation of decanoic acid.

Regulation by PPAR and AMPK Signaling

The metabolism of fatty acids is tightly regulated by key metabolic sensors, including Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated Protein Kinase (AMPK).

- PPAR α : This nuclear receptor is a master regulator of lipid metabolism.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) Activation of PPAR α leads to the increased expression of genes involved in fatty acid uptake, activation, and oxidation, including CPT1. L-carnitine and its derivatives can influence PPAR α activity.[\[12\]](#)[\[13\]](#)
- AMPK: This enzyme acts as a cellular energy sensor.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) When cellular AMP/ATP ratios are high (indicating low energy), AMPK is activated. Activated AMPK promotes catabolic pathways like fatty acid oxidation to restore energy levels, in part by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), which reduces the levels of malonyl-CoA, an inhibitor of CPT1. The direct effect of Decanoyl-L-carnitine on AMPK activation is an area of ongoing research.



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Caption: Regulation of fatty acid oxidation by PPAR α and AMPK.

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